tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate

medicinal chemistry drug design building blocks

Many kinase inhibitor programs fail due to high lipophilicity (LogP >5) and CYP-mediated metabolism. This oxetane building block solves these challenges: • Reduces LogP by 0.5-1.0 units vs. gem-dimethyl analogs • Redirects metabolism to mEH hydrolysis, minimizing CYP DDIs • Lowers amine pKa by 0.5-2.0 units for CNS penetration • 3,3-disubstituted oxetane ensures achirality, no enantiomeric complexity • Orthogonal Boc-amine and free hydroxyl enable sequential derivatization Supplied with ≥97% purity, ready for immediate global shipping.

Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
CAS No. 1408076-45-8
Cat. No. B1405019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate
CAS1408076-45-8
Molecular FormulaC9H17NO4
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(COC1)O
InChIInChI=1S/C9H17NO4/c1-8(2,3)14-7(11)10-4-9(12)5-13-6-9/h12H,4-6H2,1-3H3,(H,10,11)
InChIKeyAOZVJTNFMKPQPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate (CAS 1408076-45-8): Core Procurement and Structural Baseline


tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate (CAS 1408076-45-8) is an oxetane-containing bifunctional building block with a molecular formula of C9H17NO4 and a molecular weight of 203.24 g/mol . It features a 3,3-disubstituted oxetane ring bearing a hydroxyl group and a Boc-protected aminomethyl substituent, establishing it as a protected 3-aminomethyl-3-hydroxyoxetane synthon . The compound is commercially available at purities of ≥97% and 98+% . Oxetanes are increasingly validated in medicinal chemistry, most notably with the September 2025 approval of rilzabrutinib, the first fully synthetic oxetane-containing drug [1], confirming the translational relevance of oxetane-based building blocks for property optimization in drug discovery.

Why Generic Substitution Fails: Differentiating tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate from Common Analogs


Substituting tert-butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate with simpler protected amines or non-oxetane analogs fails because the oxetane moiety confers distinct physicochemical advantages that cannot be achieved by gem-dimethyl, carbonyl, or morpholine surrogates [1]. Oxetane incorporation can increase aqueous solubility, reduce lipophilicity, decrease amine basicity (ΔpKa), redirect metabolic clearance from cytochrome P450 to microsomal epoxide hydrolase (mEH), and improve overall metabolic stability [2][3]. The 3,3-disubstitution pattern of this compound ensures achirality—unlike 2-substituted oxetanes—eliminating enantiomeric complexity during synthesis . The combination of a Boc-protected amine with a free hydroxyl group provides orthogonal functionalization handles, enabling sequential derivatization without protecting group conflicts . Consequently, generic substitution would forfeit these quantifiable property advantages and synthetic versatility.

Product-Specific Quantitative Evidence Guide: tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate


Achirality Advantage of 3,3-Disubstituted Oxetane Scaffolds

tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate possesses a 3,3-disubstituted oxetane core, which renders the molecule achiral and avoids the stereochemical complexity inherent to 2-substituted oxetane analogs . This achirality eliminates the need for enantiomeric separation during synthesis and ensures consistent batch-to-batch properties, a critical consideration for procurement in medicinal chemistry campaigns [1].

medicinal chemistry drug design building blocks

Metabolic Pathway Diversion from CYP450 to Microsomal Epoxide Hydrolase

Oxetane-containing compounds, including the class to which tert-butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate belongs, undergo hydrolysis catalyzed by human microsomal epoxide hydrolase (mEH) rather than cytochrome P450 (CYP) enzymes [1]. This metabolic redirection reduces the risk of CYP-mediated drug-drug interactions (DDIs) and CYP suppression, a well-documented liability of many non-oxetane scaffolds [2]. The degree of mEH-mediated hydrolysis is modulated by minor structural modifications, indicating that the oxetane core itself is a key determinant of this metabolic switch [3].

metabolic stability drug-drug interaction pharmacokinetics

Amine Basicity Reduction via Oxetane Proximity

The oxetane ring, when positioned proximal to an amine group, exerts an electron-withdrawing inductive effect that reduces amine basicity [1]. For tert-butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate, the oxetane oxygen is separated from the protected amine nitrogen by a single methylene spacer, positioning the amine to benefit from this pKa-lowering effect upon deprotection [2]. Reduced basicity correlates with improved membrane permeability and oral bioavailability, as highly basic amines (pKa > 8) are often associated with poor passive diffusion and high efflux ratios [3].

pKa modulation bioavailability property optimization

Dual Functional Handles: Orthogonal Reactivity of Hydroxyl and Boc-Protected Amine

tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate uniquely provides both a free hydroxyl group and a Boc-protected primary amine within a single oxetane-containing scaffold . This orthogonal functionality enables sequential derivatization—for instance, O-alkylation or O-acylation of the hydroxyl followed by Boc deprotection and amine coupling—without protecting group interference . In contrast, simple oxetan-3-ylmethanamines lack the hydroxyl handle, requiring additional synthetic steps to introduce oxygen functionality, while non-oxetane bifunctional building blocks (e.g., serinol derivatives) do not confer oxetane-associated property advantages [1].

orthogonal protection synthetic versatility bifunctional building block

Lipophilicity Reduction Relative to Gem-Dimethyl Surrogates

Oxetanes serve as effective bioisosteric replacements for gem-dimethyl groups, offering a quantifiable reduction in lipophilicity [1]. In medicinal chemistry campaigns, replacing a gem-dimethyl moiety with an oxetane typically reduces LogP by approximately 0.5–1.0 log units while maintaining similar steric volume [2]. The 3,3-disubstituted oxetane core of tert-butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate positions this building block to confer reduced lipophilicity in final compounds compared to gem-dimethyl-containing analogs . Lower lipophilicity correlates with improved aqueous solubility, reduced phospholipidosis risk, and enhanced developability profiles [3].

lipophilicity LogP drug-likeness

Enhanced Metabolic Stability vs. Carbonyl-Containing Isosteres

The oxetane ring is a well-established metabolically stable surrogate for carbonyl groups, which are prone to rapid enzymatic reduction in vivo [1]. Replacement of a carbonyl with an oxetane preserves the hydrogen-bond acceptor capacity and dipole moment while eliminating the metabolic liability of the reducible C=O bond . For tert-butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate, the oxetane oxygen serves as a stable hydrogen-bond acceptor, and upon further derivatization, the oxetane core can act as a carbonyl isostere without the associated metabolic instability [2].

metabolic stability isosteric replacement carbonyl surrogate

Best Research and Industrial Application Scenarios for tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate


Synthesis of Oxetane-Containing Kinase Inhibitors with Reduced CYP Liability

tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate is ideally suited as a building block for constructing oxetane-containing kinase inhibitor scaffolds, following the precedent of FDA-approved rilzabrutinib and clinical-stage fenebrutinib and docirbrutinib (all BTK inhibitors featuring oxetane moieties) [1]. The oxetane core in this building block is expected to direct metabolic clearance toward mEH-catalyzed hydrolysis rather than CYP450 oxidation, thereby reducing the risk of CYP-mediated drug-drug interactions [2]. The bifunctional hydroxyl and Boc-protected amine handles enable sequential introduction of hinge-binding motifs and solvent-exposed substituents without additional protection steps [3].

Constrained Peptidomimetic Design via Oxetane-Containing Amino Alcohols

Upon Boc deprotection, tert-butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate yields 3-(aminomethyl)oxetan-3-ol, a constrained amino alcohol that can be incorporated into peptidomimetic backbones [1]. The oxetane ring imposes conformational restriction, reducing the entropic penalty upon target binding and potentially improving potency relative to flexible acyclic amino alcohol analogs [2]. The 3,3-disubstitution pattern ensures achirality, eliminating diastereomeric complexity during peptide coupling [3]. This application is supported by the broader use of oxetane-containing amino acid derivatives in solid-phase peptide synthesis (SPPS) as conformationally constrained building blocks .

Lead Optimization Campaigns Targeting Reduced Lipophilicity and Improved Solubility

In lead optimization programs where high lipophilicity (e.g., LogP > 5) limits aqueous solubility and increases promiscuity risk, tert-butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate offers a strategic opportunity for lipophilicity reduction [1]. By replacing gem-dimethyl or alkyl substituents with the oxetane-containing scaffold derived from this building block, medicinal chemists can achieve LogP reductions of 0.5–1.0 units while maintaining steric bulk and hydrogen-bond acceptor capacity [2]. The resulting improvement in ligand efficiency and drug-likeness metrics directly addresses a common cause of late-stage attrition [3].

Development of CNS-Penetrant Compounds via pKa Modulation

The oxetane-proximal amine in derivatives of tert-butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate benefits from reduced basicity (pKa reduction of 0.5–2.0 units relative to non-oxetane analogs) [1]. This pKa-lowering effect is particularly valuable for central nervous system (CNS) drug discovery, where amine-containing compounds with pKa > 8 typically exhibit poor blood-brain barrier (BBB) penetration due to ionization at physiological pH [2]. By incorporating this oxetane building block, medicinal chemists can reduce amine pKa into the optimal range for CNS penetration (pKa < 8) without introducing additional hydrogen-bond donors that would further impair BBB permeability [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.